4-(Ethylamino)pyrimidine-5-carboxylic acid

Medicinal Chemistry Structural Biology Chemical Synthesis

SAR projects require non-fungible regioisomers. Unlike 2-(ethylamino) analogs, this 4-substituted pyrimidine offers precise electronic/spatial geometry for kinase inhibitor libraries. The free carboxylic acid eliminates deprotection steps, enabling rapid amide bond formation via standard peptide chemistry. - **Advantage:** Direct amidation vs. ester analogs (e.g., CAS 185040-33-9). - **Application:** Fixed 4-position substitution for systematic 2-/5-position SAR exploration. - **Supply:** Reliable intermediate for multi-step syntheses of 4,5-disubstituted pyrimidines.

Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
CAS No. 1541314-17-3
Cat. No. B1489386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Ethylamino)pyrimidine-5-carboxylic acid
CAS1541314-17-3
Molecular FormulaC7H9N3O2
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESCCNC1=NC=NC=C1C(=O)O
InChIInChI=1S/C7H9N3O2/c1-2-9-6-5(7(11)12)3-8-4-10-6/h3-4H,2H2,1H3,(H,11,12)(H,8,9,10)
InChIKeyLURGVXZJNYBDOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Ethylamino)pyrimidine-5-carboxylic acid: Structural Identity and Key Data


4-(Ethylamino)pyrimidine-5-carboxylic acid is a heterocyclic pyrimidine derivative characterized by a core pyrimidine ring with an ethylamino substituent at the 4-position and a carboxylic acid group at the 5-position [1]. This compound, with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol, is a research chemical utilized as a key intermediate or building block in medicinal chemistry for the synthesis of more complex bioactive molecules .

4-(Ethylamino)pyrimidine-5-carboxylic acid: Why Generic Analogs Cannot Substitute


4-(Ethylamino)pyrimidine-5-carboxylic acid is not interchangeable with its closest structural analogs due to critical differences in functional group positioning and substitution patterns. A direct comparator, 2-(Ethylamino)pyrimidine-5-carboxylic acid (CAS 946706-58-7) [1], possesses the ethylamino group at the 2-position rather than the 4-position. This regioisomeric shift alters the electronic distribution of the aromatic ring and the spatial orientation of the amine [2], which can directly affect binding affinity to biological targets. Further differentiation from compounds like Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate (CAS 185040-33-9) [3] is evident; the latter is an ethyl ester rather than a free carboxylic acid, which significantly impacts its solubility, reactivity, and ability to participate in key interactions like hydrogen bonding or salt bridge formation. These precise structural features are non-fungible in structure-activity relationship (SAR) studies, making indiscriminate substitution scientifically invalid for applications requiring specific molecular geometry or reactivity [4].

4-(Ethylamino)pyrimidine-5-carboxylic acid: Differentiating from Close Analogs


Regioisomeric Differentiation vs. 2-Position Analog

4-(Ethylamino)pyrimidine-5-carboxylic acid is a distinct regioisomer of 2-(Ethylamino)pyrimidine-5-carboxylic acid. The target compound has the ethylamino substitution at the 4-position of the pyrimidine ring, while its comparator has the substitution at the 2-position [1]. This structural difference is defined by their distinct CAS Registry Numbers (1541314-17-3 vs. 946706-58-7) and is not a trivial variation. In medicinal chemistry, the position of the amine substituent on a pyrimidine ring is a primary determinant of its interaction with ATP-binding pockets in kinases and other enzymes [2].

Medicinal Chemistry Structural Biology Chemical Synthesis

Free Carboxylic Acid vs. Ethyl Ester Functionality

4-(Ethylamino)pyrimidine-5-carboxylic acid contains a free carboxylic acid group (-COOH) at the 5-position, distinguishing it from a key analog, Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate (CAS 185040-33-9), which features an ethyl ester (-COOCH2CH3) [1]. The free acid is more polar and ionizable at physiological pH, enhancing its aqueous solubility and enabling specific interactions such as hydrogen bonding and salt bridge formation with basic amino acid residues. In contrast, the ester analog is more lipophilic and requires hydrolysis to become active or to be conjugated [2].

Drug Design Chemical Biology Solubility and Reactivity

Building Block Utility vs. Pre-Functionalized Analog

Unlike the comparator 2-Chloro-4-(ethylamino)pyrimidine-5-carboxylic acid (CAS 101683-59-4), which contains a reactive chloro substituent at the 2-position , 4-(Ethylamino)pyrimidine-5-carboxylic acid lacks this moiety. The absence of the chlorine atom on the target compound defines it as a less advanced intermediate, offering a different synthetic entry point. The comparator is suited for nucleophilic aromatic substitution (SNAr) reactions, while the target compound can be directly elaborated at the carboxylic acid site for amide bond formation or used as a scaffold for further ring functionalization without the reactivity of a chloro group [1].

Synthetic Chemistry Medicinal Chemistry Library Synthesis

Scalable Pyrimidine Library Synthesis

While direct quantitative biological data for the target compound is absent, its class of 4-aminopyrimidine-5-carboxylic acids is established as a valuable scaffold. A related compound, Ethyl 4-ethylamino-2-methylthio-pyrimidine-5-carboxylate, has been synthesized on a multi-gram scale with a reported 90% yield [1], demonstrating the robust and scalable synthetic accessibility of this chemical space. The target compound is a logical intermediate in similar sequences, such as the one-pot, four-component synthesis of 4-arylamino-5-carboxyl pyrimidine libraries, where the 4-amino group is a key site for diversification [2].

Process Chemistry Synthetic Methods Medicinal Chemistry

4-(Ethylamino)pyrimidine-5-carboxylic acid: Optimal Procurement Use Cases


Scaffold for SAR Studies

Given its precise regioisomeric identity defined by the 4-position ethylamino group [1], this compound is ideally suited as a core scaffold for SAR exploration in kinase or enzyme inhibitor projects. Researchers can systematically modify the 2-position and the carboxylic acid handle to generate libraries of analogs for biological screening, using the 4-position substitution as a fixed variable to interrogate target binding pockets [2].

Direct Amide Coupling for Diversity

The free carboxylic acid group allows for direct amide bond formation without a deprotection step, unlike ester analogs [1]. This makes 4-(Ethylamino)pyrimidine-5-carboxylic acid the optimal building block for quickly generating a diverse array of amide-containing compounds via standard peptide coupling chemistry, accelerating hit-to-lead timelines [2].

Synthesis of 4,5-Disubstituted Pyrimidine Libraries

As supported by class-level evidence for high-yielding syntheses of similar 4-aminopyrimidine-5-carboxylates [1], this compound can serve as a reliable key intermediate in the synthesis of more complex 4,5-disubstituted pyrimidines. Its procurement is validated for use in robust, multi-step synthetic pathways to produce novel compounds for biological evaluation [2].

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